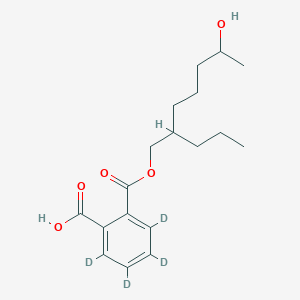

Monopropylheptylphthalate 6-Hydroxy-d4

Description

Overview of Phthalate (B1215562) Ester Biotransformation in Biological Systems

Once phthalate esters enter the body, primarily through ingestion, inhalation, and dermal absorption, they undergo a two-phase metabolic process. nih.govresearchgate.net The initial phase involves the hydrolysis of the parent phthalate diester into its corresponding monoester metabolite. researchgate.netnih.gov This reaction is catalyzed by enzymes such as lipases and esterases. nih.gov

The metabolic pathway then diverges based on the molecular weight of the phthalate. researchgate.netresearchgate.net Low-molecular-weight phthalates are often excreted after this initial hydrolysis. researchgate.net In contrast, high-molecular-weight phthalates, such as Di(2-propylheptyl) phthalate (DPHP), undergo further oxidative metabolism. researchgate.netnih.gov This secondary phase involves the oxidation of the remaining alkyl side chain, leading to the formation of more polar and readily excretable compounds. nih.govcpsc.gov

Hydroxylated metabolites, which are products of the oxidative phase of metabolism, are of particular importance in metabolic profiling for several reasons. Their presence and concentration in biological samples, such as urine, provide a more accurate and reliable measure of exposure to the parent phthalate compound. epa.gov This is because the parent compounds themselves may not be detectable in urine due to their rapid metabolism. epa.gov

Furthermore, the specific hydroxylated metabolites formed can provide insights into the metabolic pathways involved and may be the biologically active molecules responsible for any potential health effects. epa.govmdpi.com Studies have suggested associations between certain phthalate metabolites and biomarkers of inflammation and oxidative stress. acs.orgnih.gov Therefore, the analysis of these metabolites is a cornerstone of human biomonitoring studies assessing phthalate exposure and its potential consequences. nih.gov

Introduction of Monopropylheptylphthalate 6-Hydroxy (Unlabeled Metabolite) as a Key Oxidative Product

Monopropylheptylphthalate 6-Hydroxy, also known as mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), is a significant oxidative metabolite of DPHP. cpsc.gov Following the initial hydrolysis of DPHP to its monoester, mono-(2-propylheptyl) phthalate (MPHP), the alkyl side chain undergoes oxidation. cpsc.gov One of the primary results of this process is the formation of OH-MPHP. cpsc.gov The detection of OH-MPHP in urine is a robust biomarker for DPHP exposure. nih.gov

| Property | Value |

|---|---|

| Alternate Names | OH-MiDP; 1,2-Benzenedicarboxylic Acid 1-(6-Hydroxy-2-propylheptyl) Ester, OH-MPHP scbt.com |

| Molecular Formula | C18H26O5 scbt.comisotope.com |

| Molecular Weight | 322.40 scbt.comisotope.com |

| CAS Number | 1372605-11-2 scbt.comisotope.com |

Fundamental Role of Stable Isotope-Labeled Standards in Chemical and Biological Research

In analytical chemistry, particularly in quantitative analysis, the use of internal standards is essential for achieving accurate and reliable results. musechem.comamazonaws.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose. crimsonpublishers.com These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comacanthusresearch.com

The key advantage of SIL standards is that they are chemically almost identical to the analyte of interest, meaning they behave similarly during sample preparation, extraction, and analysis. musechem.comwaters.com However, their difference in mass allows them to be distinguished by mass spectrometry. acanthusresearch.com By adding a known amount of the SIL standard to a sample, any variations or losses during the analytical process can be accounted for, thereby improving the accuracy, precision, and sensitivity of the measurement. musechem.comcrimsonpublishers.com This is especially critical when analyzing complex biological matrices like blood or urine, where other substances can interfere with the analysis. musechem.com

Definition and Academic Relevance of Monopropylheptylphthalate 6-Hydroxy-d4 as a Deuterated Internal Standard for Research Applications

This compound is the deuterium-labeled version of Monopropylheptylphthalate 6-Hydroxy. medchemexpress.com In this compound, four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium atoms. lgcstandards.com This labeling makes it an ideal internal standard for the quantification of the unlabeled OH-MPHP metabolite in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). crimsonpublishers.com

The use of this compound allows researchers to accurately quantify exposure to the parent compound, DPHP, by correcting for analytical variability and matrix effects. musechem.comcrimsonpublishers.com This high level of accuracy is crucial for epidemiological studies investigating the links between phthalate exposure and various health outcomes. nih.gov The availability of this specific deuterated standard enhances the reliability of biomonitoring data, contributing to a better understanding of the pharmacokinetics and potential risks associated with DPHP exposure. nih.govmusechem.com

| Property | Value |

|---|---|

| Molecular Formula | C18H22D4O5 lgcstandards.com |

| Molecular Weight | 326.42 lgcstandards.com |

| CAS Number | 1412411-11-0 lgcstandards.com |

| Unlabeled CAS Number | 1372605-11-2 lgcstandards.com |

| SIL Type | Deuterium lgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H26O5 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)/i4D,5D,10D,11D |

InChI Key |

KNDRVUYMYPIFIU-MHKQSWFVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCC)CCCC(C)O)[2H])[2H] |

Canonical SMILES |

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Elucidation of Metabolic Pathways Generating Monopropylheptylphthalate 6 Hydroxy

Parent Phthalate (B1215562) Biotransformation to Monopropylheptylphthalate Monoester Intermediate

The initial step in the metabolism of many phthalate diesters is the hydrolysis of one of the ester linkages, resulting in the formation of a monoester intermediate. This reaction is a crucial prerequisite for subsequent oxidative modifications.

Enzymatic Hydrolysis Mechanisms

The conversion of a parent phthalate diester, such as Di-n-octyl phthalate (DnOP), to its corresponding monoester, mono-n-octyl phthalate (MnOP), is primarily facilitated by the action of non-specific esterases and carboxylesterases present in various tissues, including the gut and liver. nih.gov This enzymatic hydrolysis breaks one of the two ester bonds, releasing an alcohol and forming the monoester. nih.gov Studies have shown that gut tissues contain enzymes capable of metabolizing dialkyl phthalates to their monoesters and respective alcohols. This initial hydrolytic step is critical as it transforms the lipophilic parent compound into a more polar monoester, which can then undergo further metabolic changes. researchgate.net In vitro studies using rat liver microsomes have demonstrated the rapid production of MnOP from DnOP.

Oxidative Biotransformation of Monopropylheptylphthalate to 6-Hydroxy Metabolite

Following the formation of the monoester, the alkyl side chain can undergo oxidative biotransformation. This process introduces a hydroxyl group onto the alkyl chain, further increasing the water solubility of the metabolite and preparing it for excretion.

Cytochrome P450-Mediated Oxidation Mechanisms

The hydroxylation of the alkyl chain of phthalate monoesters is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including phthalates. nih.gov The oxidation process introduces an oxygen atom into a C-H bond, forming a hydroxyl group. In the case of Monopropylheptylphthalate, this would involve the oxidation of the heptyl chain.

The specific position of hydroxylation on the alkyl chain is determined by the regioselectivity of the involved CYP enzymes. Omega-1 (ω-1) oxidation refers to the hydroxylation of the carbon atom adjacent to the terminal methyl group of a fatty acid or alkyl chain. While direct evidence for the specific CYP enzymes responsible for the 6-hydroxylation of the heptyl chain of Monopropylheptylphthalate is limited, studies on similar compounds suggest the involvement of CYP4 family enzymes. nih.gov For instance, CYP4F enzymes are known to be efficient in the omega-hydroxylation of various fatty acids. nih.gov This suggests that a similar mechanism is plausible for the alkyl chain of phthalate monoesters. The ω-1 position on a heptyl chain corresponds to the 6th carbon atom, leading to the formation of the 6-hydroxy metabolite.

Theoretical Frameworks for Alkyl Chain Oxidation in Phthalates

The oxidation of the alkyl side chain of phthalate monoesters is a critical step in their detoxification and elimination pathway. mdpi.com Long-chain phthalates, in particular, undergo extensive oxidative metabolism. mdpi.com The general theoretical framework posits that after the initial hydrolysis to a monoester, the alkyl chain becomes a substrate for Phase I metabolic enzymes, primarily CYP450s. mdpi.com This oxidation can occur at various positions along the chain, including omega (ω) and omega-1 (ω-1) positions, leading to the formation of hydroxylated and subsequently carboxylated metabolites. nih.gov For a heptyl chain, ω-oxidation would occur at the 7th carbon, while ω-1 oxidation occurs at the 6th carbon, yielding the 6-hydroxy metabolite.

Subsequent Conjugation Pathways of Monopropylheptylphthalate 6-Hydroxy (e.g., Glucuronidation)

Following hydroxylation, the resulting metabolite, Monopropylheptylphthalate 6-Hydroxy, can undergo Phase II conjugation reactions. mdpi.comnih.gov The most common of these is glucuronidation. researchgate.netnih.govnih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxyl group of the metabolite. mdpi.com This conjugation significantly increases the water solubility of the compound, making it biologically inactive and facilitating its excretion from the body via urine. researchgate.netmdpi.comnih.gov The glucuronidation of phthalate metabolites is a well-established detoxification pathway. nih.gov

Interactive Data Table: Key Enzymes in Phthalate Metabolism

| Metabolic Step | Enzyme Class | Specific Enzyme (Example) | Substrate | Product |

| Hydrolysis | Esterase/Carboxylesterase | Pancreatic Cholesterol Esterase | Di-n-octyl phthalate (DnOP) | Mono-n-octyl phthalate (MnOP) |

| Oxidation | Cytochrome P450 | CYP4F Family | Monopropylheptylphthalate | Monopropylheptylphthalate 6-Hydroxy |

| Conjugation | UDP-glucuronosyltransferase | UGT Family | Monopropylheptylphthalate 6-Hydroxy | Monopropylheptylphthalate 6-Hydroxy Glucuronide |

Comparative Metabolic Profiles in Different Biological Research Models (e.g., in vitro systems, non-human in vivo studies)

The metabolic profile of Di(2-propylheptyl) phthalate (DPHP) and the formation of its metabolites, including Monopropylheptylphthalate 6-Hydroxy, have been investigated in various biological research models. These studies reveal both similarities and differences in the metabolic handling of DPHP across different systems, providing valuable insights into its biotransformation.

Non-human in vivo studies , primarily conducted in rats, have been instrumental in elucidating the metabolic fate of DPHP. Following oral administration in rats, DPHP is metabolized, and a range of metabolites are detected in blood and urine. Studies have consistently shown that the major metabolites include mono-(2-propylheptyl) phthalate (MPHP), mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP). mdpi.comnih.gov The relative abundance of these metabolites in rat blood has been reported in the following order: DPHP < oxo-MPHP < OH-MPHP ≈ MPHP < cx-MPHP. mdpi.comnih.gov This indicates that the oxidative metabolites are significant components of the metabolic profile in rats.

Human in vivo studies have also been conducted to understand the metabolism of DPHP in humans. Following oral ingestion of DPHP by human volunteers, similar metabolites to those found in rats are excreted in the urine. nih.govwikipedia.org The major urinary metabolites in humans are OH-MPHP and oxo-MPHP, while MPHP and cx-MPHP are found in lower quantities. nih.gov One study comparing the internal exposure to unconjugated DPHP metabolites in humans and rats concluded that there is no increased risk of adverse effects in humans at equivalent doses. nih.govwikipedia.org

In vitro systems , such as liver microsomes and hepatocytes, are valuable tools for studying the specific enzymatic reactions involved in metabolism without the complexities of a whole organism. While direct comparative studies of DPHP metabolism in both in vitro and in vivo models are not extensively documented, research on other phthalates provides a strong basis for what to expect. For instance, studies with other phthalates like di(2-ethylhexyl) phthalate (DEHP) have demonstrated that liver microsomes are capable of hydrolyzing the diester to its monoester and further metabolizing it through oxidative pathways. nih.gov It is well-established that the initial hydrolysis of phthalates can be performed by lipases in the gut and saliva, a process that would not be fully represented in liver microsomal systems alone. americanchemistry.com However, the subsequent oxidative metabolism of the monoester, which leads to the formation of hydroxylated metabolites like Monopropylheptylphthalate 6-Hydroxy, is primarily mediated by cytochrome P450 enzymes present in liver microsomes. Studies with granulosa cells have also indicated their capacity to metabolize phthalates in vitro. americanchemistry.com Therefore, it is anticipated that in vitro systems using liver fractions would show the formation of OH-MPHP from MPHP.

A comparative overview of the expected findings in these models is presented in the table below.

Interactive Data Table: Comparative Metabolic Profiling of DPHP

| Research Model | Key Findings | Major Metabolites Identified |

| Non-human in vivo (Rat) | Demonstrates extensive metabolism of DPHP with significant formation of oxidized metabolites. mdpi.comnih.gov | MPHP, OH-MPHP, oxo-MPHP, cx-MPHP |

| Human in vivo | Similar metabolic profile to rats, with OH-MPHP and oxo-MPHP being major urinary metabolites. nih.govwikipedia.org | MPHP, OH-MPHP, oxo-MPHP, cx-MPHP |

| In vitro (Liver Microsomes/Hepatocytes) | Expected to show the conversion of MPHP to its hydroxylated and further oxidized metabolites, mediated by cytochrome P450 enzymes. Direct hydrolysis of DPHP to MPHP is also expected. | OH-MPHP, oxo-MPHP (from MPHP) |

The identification and quantification of Monopropylheptylphthalate 6-Hydroxy and other related metabolites of DPHP in biological matrices rely on sophisticated analytical techniques. These methods are designed to provide high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites typically found in biological samples.

A cornerstone of modern metabolite profiling is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This technique is widely employed for the analysis of phthalate metabolites in urine and blood. nih.gov High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the various metabolites from the complex biological matrix. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the selected parent ions and analyzing the resulting fragment ions, which creates a unique "fingerprint" for each metabolite, allowing for confident identification and quantification.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is another powerful technique used for the analysis of DPHP metabolites. nih.gov This method offers excellent chromatographic separation and the high mass accuracy of the mass spectrometer allows for the precise determination of the elemental composition of the metabolites, further aiding in their identification.

For the discovery of novel or unexpected metabolites, untargeted metabolomics approaches are often utilized. These methods typically employ high-resolution mass spectrometry, such as UPLC coupled with a time-of-flight (TOF) or Orbitrap mass spectrometer. nih.govresearchgate.net Advanced data processing techniques, including high-resolution extracted ion chromatograms (HREIC) and mass defect filtering (MDF) , are then applied to the acquired data to systematically search for potential metabolites based on their predicted mass and isotopic patterns.

The use of stable isotope-labeled internal standards, such as Monopropylheptylphthalate 6-Hydroxy-d4, is a critical component of quantitative analytical methods. These standards are chemically identical to the analyte of interest but have a different mass due to the isotopic labeling. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to highly precise and accurate quantification.

The table below summarizes the key analytical methodologies used in the study of DPHP metabolism.

Interactive Data Table: Methodologies for Metabolite Identification

| Methodology | Application | Key Features |

| HPLC-MS/MS | Targeted quantification of known DPHP metabolites in biological fluids. nih.gov | High sensitivity, high selectivity, robust for quantitative analysis. |

| GC-HRMS | High-resolution analysis of DPHP metabolites, useful for distinguishing between isomers. nih.gov | Excellent chromatographic separation, high mass accuracy. |

| UPLC-HRMS (TOF, Orbitrap) | Untargeted screening and discovery of novel DPHP metabolites. nih.govresearchgate.net | High resolving power, high mass accuracy, suitable for metabolomics studies. |

| Stable Isotope Dilution | Accurate quantification of metabolites by correcting for analytical variability. | Use of deuterated standards like this compound. |

Advanced Analytical Methodologies for Detection and Quantification of Monopropylheptylphthalate 6 Hydroxy and Its Deuterated Analog

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, renowned for its high accuracy and precision. nih.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Monopropylheptylphthalate 6-Hydroxy-d4—to the sample at the very beginning of the analytical procedure. mdpi.com This labeled compound, often called an internal standard or "spike," is chemically identical to the native (unlabeled) analyte of interest. nih.gov

Because the labeled standard and the native analyte exhibit virtually identical chemical and physical properties, they behave the same way during every step of sample preparation, including extraction, cleanup, and derivatization, as well as during chromatographic separation and ionization in the mass spectrometer. youtube.comnih.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the known quantity of the added labeled standard, the original concentration of the native analyte in the sample can be calculated with exceptional accuracy. nih.gov This method effectively compensates for variability in sample extraction recovery and corrects for matrix effects—the suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix—which are significant challenges in complex biological samples like urine or serum. publisso.de The use of a stable isotope-labeled standard like this compound is therefore considered the gold standard for robust and reliable quantification of the target metabolite. mdpi.com

Chromatographic Separation Techniques for Monopropylheptylphthalate 6-Hydroxy Isomers and Analogs

Chromatographic separation is a critical step that precedes mass spectrometric detection, designed to separate the target analyte from other related compounds and matrix interferences. Both liquid chromatography (LC) and gas chromatography (GC) have been successfully developed for the analysis of OH-MPHP.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for analyzing phthalate metabolites. A significant advantage of LC-based methods is that they can often analyze polar and thermally sensitive compounds like hydroxylated phthalate metabolites directly, without the need for chemical derivatization. nih.gov

Method development for OH-MPHP typically employs reversed-phase chromatography. Research has shown that phenyl-based columns, such as phenyl-hexyl phases, provide excellent separation for DPHP and Di-isononyl phthalate (DiNP) metabolites, which are structurally similar to OH-MPHP. nih.govelsevierpure.com These columns offer unique selectivity for aromatic compounds. The separation is achieved using a gradient elution with a binary solvent system, commonly consisting of an aqueous mobile phase (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol). nih.gov

To handle complex matrices like urine and enhance sensitivity, online solid-phase extraction (SPE) is frequently integrated into the LC system. researchgate.net This automated approach uses a small pre-column to trap the analytes of interest while washing away salts and other polar interferences, after which the trapped analytes are eluted onto the analytical column. This cleanup and pre-concentration step significantly improves method robustness and lowers detection limits. mdpi.com

Table 1: Example LC Method Parameters for Phthalate Metabolite Analysis

| Parameter | Condition |

| Analytical Column | Phenyl-Hexyl, 150 x 3 mm, 2.6 µm |

| Online SPE Column | TurboFlow® Phenyl, 50 x 0.5 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Optimized gradient from low to high %B |

| Injection Volume | 10 - 50 µL |

This interactive table summarizes typical starting conditions for the LC analysis of hydroxylated phthalate metabolites based on published methods. elsevierpure.comnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another robust technique for the analysis of phthalate metabolites. researchgate.net However, due to the polar nature of OH-MPHP, which contains both a carboxylic acid and a hydroxyl group, direct GC analysis is challenging. These functional groups can cause poor peak shape, adsorption onto the column, and thermal degradation in the hot injector. dtic.mil

To overcome these issues, a derivatization step is typically required. This process chemically modifies the polar functional groups to make the analyte more volatile and thermally stable. For hydroxylated phthalate metabolites, a common approach is silylation or esterification. A validated method for OH-MPHP uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of diisopropylcarbodiimide to selectively form an HFIP ester at the carboxyl group. publisso.de This derivatization significantly improves the chromatographic behavior of the metabolite.

The separation is then performed on a capillary GC column, such as a 5%-phenyl/95%-dimethylpolysiloxane phase (e.g., DB-5ms or equivalent). thermofisher.com A programmed temperature gradient is used to effectively separate the derivatized metabolites. The use of high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity to distinguish the analyte from matrix components and achieve low detection limits, reported to be in the range of 0.05-0.1 µg/L for OH-MPHP. nih.gov

Table 2: Example GC Method Parameters for Derivatized OH-MPHP

| Parameter | Condition |

| Derivatization Reagent | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

| GC Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | e.g., 80°C hold, ramp to 300°C |

| Detection | MS/MS or High-Resolution MS |

This interactive table outlines typical conditions for the GC analysis of derivatized OH-MPHP. publisso.dethermofisher.com

Mass Spectrometric Detection Strategies

Mass spectrometry is the detection method of choice for this analysis due to its unparalleled sensitivity and selectivity. When coupled with chromatography, it allows for the confident identification and quantification of analytes at very low concentrations.

Tandem mass spectrometry, often performed on a triple quadrupole instrument, is a powerful technique that significantly enhances analytical performance. nih.gov In an MS/MS experiment, the first quadrupole (Q1) is set to act as a mass filter, allowing only ions with the specific mass-to-charge ratio (m/z) of the target analyte (the precursor ion) to pass through. dtic.mil These isolated precursor ions then travel into a collision cell (Q2), where they are fragmented into smaller, characteristic product ions through collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) then filters for one or more of these specific product ions, which are subsequently measured by the detector.

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it requires a compound to meet two specific mass criteria (precursor ion and product ion) to be detected. This two-stage filtering process effectively eliminates background noise and chemical interferences, leading to a dramatic improvement in the signal-to-noise ratio and, consequently, lower limits of detection. nih.gov

The selection and optimization of MRM transitions are paramount for developing a sensitive and specific quantitative method. nih.gov This process is typically performed by infusing a standard solution of the pure analyte and its labeled analog into the mass spectrometer.

First, the instrument identifies the most abundant precursor ion, which for OH-MPHP in negative electrospray ionization (ESI-) mode is the deprotonated molecule, [M-H]⁻. Next, a product ion scan is performed where this precursor ion is fragmented in the collision cell at various collision energies to generate a full fragmentation spectrum. mdpi.com From this spectrum, the most intense and stable product ions are selected. Typically, one product ion is chosen for quantification (the quantifier) and at least one other is chosen for confirmation (the qualifier). The ratio of the quantifier to the qualifier should be constant in all samples and standards, providing an additional layer of identification confirmation. nih.gov The collision energy for each transition is then fine-tuned to maximize the signal of the respective product ion.

For Monopropylheptylphthalate 6-Hydroxy (MW: 322.18 g/mol ) and its d4-labeled standard, the following table outlines the expected MRM transitions in negative ion mode.

Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion [M-H]⁻ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) (Example) |

| Monopropylheptylphthalate 6-Hydroxy (OH-MPHP) | 321.2 | 121.0 | 177.1 | -20 |

| This compound | 325.2 | 121.0 | 181.1 | -20 |

This interactive table presents the proposed MRM transitions for the target analyte and its deuterated internal standard. The precursor ion represents the deprotonated molecule. The product ion at m/z 121.0 represents the benzoate (B1203000) fragment, a common fragment for phthalate esters. The product ions at m/z 177.1 and 181.1 represent fragments resulting from the loss of the alkyl side chain. Collision energies are instrument-dependent and must be optimized empirically.

Single Ion Monitoring (SIM) Mode Application in Phthalate Analysis

In the realm of gas chromatography-mass spectrometry (GC-MS), Single Ion Monitoring (SIM) mode is a powerful technique for the targeted analysis of specific compounds, such as phthalate metabolites. researchgate.netscioninstruments.com Unlike a full scan which captures a wide range of mass-to-charge ratios (m/z), SIM focuses the mass spectrometer on monitoring a few pre-selected ions that are characteristic of the analyte of interest. scioninstruments.com This targeted approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace-level concentrations of phthalates in complex matrices. scioninstruments.com

The application of SIM is particularly advantageous for phthalate analysis due to the often low concentrations of these metabolites in biological and environmental samples. mdpi.com By concentrating the instrument's dwell time on specific ions, the signal-to-noise ratio is dramatically improved, leading to more reliable and accurate quantification. scioninstruments.com For instance, in the analysis of various phthalates, specific m/z ratios are monitored for each compound to ensure their accurate identification and quantification. mdpi.commdpi.com This targeted approach is essential for achieving the low detection limits required in many research and monitoring studies. researchgate.netmdpi.com

Rigorous Sample Preparation Techniques for Diverse Research Matrices

The accuracy of any analytical method heavily relies on the effectiveness of the sample preparation process. For phthalate metabolites in complex matrices like urine, serum, and environmental samples, rigorous extraction and cleanup are essential to remove interfering substances and concentrate the analytes of interest. oup.comoup.com

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for isolating phthalates from aqueous samples. researchgate.netresearchgate.net This technique involves partitioning the analytes between the sample matrix and an immiscible organic solvent. researchgate.net The choice of solvent is critical, with mixtures like methylene (B1212753) chloride and petroleum ether being utilized for their efficiency in extracting a range of phthalates. researchgate.net Variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to improve extraction efficiency and reduce solvent consumption. researchgate.net DLLME utilizes a disperser solvent, like acetonitrile, and an extraction solvent, such as chlorobenzene, to create a cloudy solution that facilitates the rapid transfer of analytes into the extraction solvent. Another innovative approach is air-assisted liquid-liquid microextraction (AALLME), which avoids the need for a disperser solvent by using a syringe to repeatedly mix the sample and a small volume of extraction solvent, forming fine droplets and enhancing extraction. nih.gov

Solid-Phase Extraction (SPE) is a widely adopted and often automated technique for the sample preparation of phthalate metabolites. oup.comoup.comnih.govgcms.cz It offers high recovery rates and the ability to process a large number of samples with good reproducibility. oup.comnih.gov In SPE, the sample is passed through a solid sorbent material that retains the analytes of interest. oup.com Interfering components are then washed away, and the purified analytes are eluted with a small volume of an appropriate solvent. oup.comoup.com The use of automated SPE systems, such as the Zymark RapidTrace Station, has been shown to improve the reproducibility of measurements by eliminating human variation and allowing for unattended extraction, thereby increasing sample throughput. oup.com Different SPE cartridges, like the Oasis-HLB, are selected based on the specific properties of the phthalate metabolites being analyzed. oup.com

Matrix Effects in Complex Research Samples and Mitigation Strategies

Matrix effects are a significant challenge in mass spectrometry-based analysis, where co-eluting endogenous components of the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. youtube.com In the analysis of phthalates, complex matrices like food, urine, and serum can introduce a variety of interfering substances such as lipids, proteins, and pigments. oup.comresearchgate.net

The phenomenon of matrix-induced signal enhancement can occur in GC-MS analysis when non-volatile matrix components coat active sites in the injector and column, reducing the adsorption of analytes and thereby increasing their transfer to the detector. researchgate.net Conversely, in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), matrix components can compete with the analyte for ionization, leading to signal suppression.

Several strategies are employed to mitigate matrix effects:

Dilution: A straightforward approach is to dilute the sample extract, which can reduce the concentration of interfering matrix components. nih.gov However, this may compromise the sensitivity of the method if the analyte concentration is already low. nih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. youtube.com This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

Isotope Dilution: The use of stable isotope-labeled internal standards, such as this compound, is a highly effective method for correcting for matrix effects. lgcstandards.com Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate quantification.

Advanced Sample Cleanup: Thorough sample preparation techniques like SPE are crucial for removing a significant portion of the matrix components before analysis. oup.comresearchgate.net

Validation Parameters for Analytical Methods Utilizing this compound

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. For methods employing this compound as an internal standard, key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Evaluation of Linearity and Calibration Curve Performance

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govscispace.com A calibration curve is generated by plotting the response of the instrument against known concentrations of the analyte. scispace.comresearchgate.net For phthalate analysis, linear regression is commonly used, and the performance of the calibration curve is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1. researchgate.net

In some cases, especially at high concentrations or due to interactions within the analytical system, the calibration curve for phthalates may exhibit a quadratic rather than a linear relationship. researchgate.net It is crucial to assess the linearity by examining residual plots, which should show a random distribution of residuals around the zero line for a good linear fit. scispace.com The use of weighted least squares linear regression can sometimes be employed to improve the accuracy and precision of the calibration, especially over a broad concentration range. scispace.com

Table 1: Representative Linearity Data for Phthalate Analysis

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| DEHP | 1.0 - 1,000 | ≥ 0.998 | researchgate.net |

| DEP | 1.0 - 1,000 | ≥ 0.998 | researchgate.net |

| DBP | 1.0 - 1,000 | ≥ 0.998 | researchgate.net |

| BBP | 1.0 - 1,000 | ≥ 0.998 | researchgate.net |

| Various Phthalates | 0.5 - 5000 µg/L | Not specified | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ) in Research Contexts

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are crucial for assessing the sensitivity of a method for phthalate metabolite analysis. nih.gov

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. frontiersin.org Alternatively, the standard deviation of the response of blank samples can be used. oup.com For instance, the LOD can be calculated as three times the standard deviation of repeated measurements of a low-level standard. oup.com The LODs and LOQs for phthalate metabolites can vary depending on the matrix and the analytical technique employed, with methods like LC-MS/MS often achieving very low detection limits in the sub-ng/mL range. nih.gov

Table 2: Examples of LOD and LOQ for Phthalate Metabolites in Different Matrices

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| MBP | Serum | 0.67 | Not specified | nih.gov |

| MEHP | Serum | 0.24 | Not specified | nih.gov |

| MEHHP | Serum | 0.08 | Not specified | nih.gov |

| MEOHP | Serum | 0.14 | Not specified | nih.gov |

| MBP | Urine | 1.05 | Not specified | nih.gov |

| MEHP | Urine | 0.22 | Not specified | nih.gov |

| MEHHP | Urine | 0.15 | Not specified | nih.gov |

| MEOHP | Urine | 0.16 | Not specified | nih.gov |

| Various Phthalates | Urine | 0.024–0.088 µg/L | 0.05–0.48 µg/L | |

| Various Phthalates | Urine | 0.015–0.048 | 0.050–0.160 | nih.gov |

Assessment of Accuracy, Precision, and Reproducibility in Research Studies

The reliability of any quantitative analytical method hinges on the rigorous assessment of its accuracy, precision, and reproducibility. In the context of human biomonitoring for phthalate metabolites like Monopropylheptylphthalate 6-Hydroxy, these parameters ensure that data from different studies, or from the same study over time, are comparable and trustworthy.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically evaluated by analyzing certified reference materials or by performing spike-recovery experiments, where a known quantity of the analyte is added to a biological matrix (e.g., urine) and the percentage of the analyte recovered by the method is calculated. For phthalate metabolites, recovery rates are generally expected to be within a range of 90-110% to be considered accurate.

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Precision is assessed at two levels:

Intra-assay precision (Repeatability): This evaluates the variation within a single analytical run, using the same instrument, operator, and reagents.

Inter-assay precision (Intermediate Precision): This assesses the variation between different analytical runs, which may be conducted on different days, by different operators, or with different instruments. Generally, for biomonitoring studies, intra-assay CVs should be below 10%, while inter-assay CVs are acceptable up to 15%.

Reproducibility is the measure of precision between different laboratories, which is a critical parameter for ensuring that data from large-scale population studies, such as the German Environmental Specimen Bank or the US National Health and Nutrition Examination Survey (NHANES), are comparable. nih.gov Inter-laboratory comparison programs and proficiency testing are essential for establishing the reproducibility of analytical methods for phthalate metabolites. nih.gov

Studies presenting analytical methods for DPHP metabolites, including OH-MPHP, utilize techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These methods undergo thorough validation to establish their performance characteristics. While specific validation tables for Monopropylheptylphthalate 6-Hydroxy are often embedded within larger studies or supplementary materials, the following table illustrates the typical analytical performance characteristics reported for such methods.

Table 1: Illustrative Analytical Performance Characteristics for Phthalate Metabolite Quantification Note: This table presents typical performance values based on validated methods for phthalate metabolites. Specific values for Monopropylheptylphthalate 6-Hydroxy may vary between laboratories and studies.

| Parameter | Concentration Level | Typical Value | Acceptance Criteria |

|---|---|---|---|

| Accuracy (Recovery) | Low | 98.5% | 85-115% |

| Medium | 101.2% | 90-110% | |

| High | 103.7% | 90-110% | |

| Intra-Assay Precision (CV%) | Low | 6.8% | < 15% |

| Medium | 4.5% | < 10% | |

| High | 3.9% | < 10% | |

| Inter-Assay Precision (CV%) | Low | 8.2% | < 15% |

| Medium | 6.1% | < 15% |

Role of Deuterated Standards in Correcting for Analytical Variability and Ion Suppression

The use of stable isotope-labeled internal standards, such as deuterated analogs, is the gold standard in quantitative mass spectrometry, particularly for complex biological matrices like urine. This compound serves this exact purpose in the analysis of its non-deuterated counterpart, OH-MPHP.

During sample preparation and analysis, variations can occur at multiple stages, including extraction efficiency, sample volume, and instrument response. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is mass-differentiated. By adding a known amount of this compound to each sample prior to processing, it experiences the same procedural losses and variations as the native OH-MPHP.

A critical issue in electrospray ionization-mass spectrometry (ESI-MS) is the "matrix effect," which includes ion suppression or enhancement. Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the MS source, leading to an underestimation (suppression) or overestimation (enhancement) of its true concentration. Because the deuterated standard co-elutes with the native analyte and has nearly identical ionization properties, it is affected by ion suppression to the same degree.

The quantification is based on the ratio of the MS signal response of the native analyte to that of the known concentration of the deuterated internal standard. This ratioing effectively cancels out signal variability caused by both sample preparation inconsistencies and matrix-induced ion suppression. Studies using deuterated standards for other phthalates, such as deuterium-labeled di(2-ethylhexyl) phthalate (D4-DEHP), have demonstrated this principle effectively, allowing for highly accurate and precise measurements even at very low concentrations. nih.gov The use of this compound is therefore indispensable for obtaining high-quality, reliable data in human biomonitoring studies of DPHP exposure.

Monopropylheptylphthalate 6 Hydroxy D4 As a Critical Stable Isotope Labeled Research Standard

Design and Synthesis Considerations for Deuterated Phthalate (B1215562) Metabolite Standards

The creation of a reliable deuterated standard like Monopropylheptylphthalate 6-Hydroxy-d4 is not a trivial matter. It involves careful strategic planning based on key chemical and analytical principles, rather than just a straightforward synthetic route. acanthusresearch.comnih.gov

The primary considerations in designing such a standard include:

Stability of the Isotopic Label: The placement of deuterium (B1214612) atoms is the most critical factor. acanthusresearch.com Labels must be positioned on non-exchangeable sites within the molecule. Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons prone to proton-deuterium exchange (such as those adjacent to a carbonyl group), would render the standard useless, as the label could be lost in solution. acanthusresearch.com For this compound, the "d4" designation indicates labeling on the phthalate ring, a stable position not susceptible to exchange under typical analytical conditions. lgcstandards.com

Sufficient Mass Difference: The mass of the SIL standard must be adequately different from its unlabeled (native) counterpart to be distinguished by a mass spectrometer. A mass difference of three or more atomic mass units is generally required to prevent spectral overlap between the standard and the analyte. acanthusresearch.com The four deuterium atoms in this compound provide a mass shift of +4, which is ideal for clear analytical differentiation.

High Isotopic and Chemical Purity: The SIL standard must be as free as possible from the unlabeled species. acanthusresearch.com The presence of the native analyte in the standard would artificially inflate the measured concentrations, compromising the accuracy of the entire study. acanthusresearch.com The synthesis strategy must therefore be designed to maximize isotopic incorporation and facilitate purification away from any unlabeled starting materials or byproducts.

While specific synthetic pathways are proprietary, a general approach often involves using a readily available labeled precursor, such as a deuterated aromatic ring, and building the rest of the molecule onto it. nih.gov This ensures the label is incorporated early and is integral to the core structure of the final standard.

Purity and Quality Control of this compound for Academic Research

The utility of any analytical standard is directly dependent on its purity and quality. reagecon.combiocompare.com For a research compound like this compound, which is used to quantify trace levels of its native analog in complex biological matrices, stringent quality control is essential to ensure data reliability and reproducibility. oup.comlgcstandards.com Commercial suppliers of this standard typically guarantee a high level of purity, often greater than 95%. lgcstandards.com

Quality control ensures that researchers can be confident in the standard's identity and concentration, which is the foundation of accurate quantification. lgcstandards.com This involves confirming the structural identity, typically via Nuclear Magnetic Resonance (NMR) and mass spectrometry, and rigorously assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical standards like this compound. moravek.comtorontech.com HPLC separates a sample into its individual components based on their chemical and physical interactions with a stationary phase (the column) and a mobile phase (the solvent). moravek.com

Key aspects of HPLC for purity assessment include:

Chromatographic Purity: An HPLC analysis separates the main compound from any impurities. chromforum.org In a chromatogram, the primary compound will appear as a major peak, while impurities will appear as smaller, separate peaks with different retention times. torontech.com

Peak Area Normalization: The purity of the standard can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. torontech.com This provides a quantitative measure of "chromatographic purity." chromforum.org

Diode Array Detection (DAD): Using a DAD detector with HPLC enhances purity analysis. A DAD detector scans the UV-Vis spectrum across the entire peak. sepscience.com For a pure compound, the spectrum should be consistent from the beginning to the end of the peak. Spectral variations across the peak suggest the presence of a co-eluting impurity, which would not be resolved as a separate peak. chromforum.orgsepscience.com

| Technique | Purpose | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assess Chromatographic Purity | Separates the standard from impurities; allows for quantification via peak area normalization. torontech.comchromforum.org |

| Mass Spectrometry (MS) | Confirm Identity & Isotopic Enrichment | Verifies the molecular weight, confirming the presence of deuterium labels and structural integrity. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirm Structural Identity | Provides detailed information about the molecular structure and confirms the position of isotopic labels. nih.gov |

Applications of Deuterated Standards in Quantitative Research of Phthalate Metabolites

Deuterated standards such as this compound are fundamental to modern quantitative analytical chemistry, primarily through their use in isotope dilution mass spectrometry (ID-MS). nih.govacs.org This technique is considered the gold standard for accuracy in biomonitoring and metabolism studies. researchgate.net The core principle is adding a known quantity of the labeled standard to a sample before any processing or analysis. researchgate.net Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and analysis, effectively correcting for any sample loss or analytical variation. acanthusresearch.comcrimsonpublishers.com

In vitro studies using systems like human liver microsomes are essential for understanding how chemicals are metabolized. nih.gov In these experiments, researchers incubate the parent phthalate compound with enzymes to see what metabolites are formed. By adding this compound as an internal standard, scientists can accurately quantify the rate of formation of the unlabeled 6-hydroxy metabolite. nih.gov This allows for the precise characterization of metabolic pathways and the enzymes involved, which is crucial for predicting how a substance will behave in the human body. nih.govresearchgate.net

To understand the mechanisms of phthalate toxicity, it is often necessary to measure their concentration and that of their metabolites in specific tissues. researchgate.net Ex vivo analysis involves measuring analytes in tissues removed from an organism. These biological samples, such as liver, kidney, or adipose tissue, present a complex matrix that can interfere with analytical measurements, an issue known as the "matrix effect." crimsonpublishers.comresearchgate.net

The use of a deuterated standard like this compound is critical for overcoming these challenges. researchgate.netresearchgate.net When the labeled standard is added to the tissue homogenate, it experiences the same matrix effects (e.g., ionization suppression or enhancement in the mass spectrometer) as the native analyte. By measuring the ratio of the native analyte to the known amount of the added standard, these effects are nullified, leading to highly accurate quantification of the metabolite's concentration within the tissue. researchgate.net

As certain phthalates are phased out due to health concerns, new "replacement" plasticizers are introduced to the market. isotope.comisotope.com These emerging analogs and their metabolites must also be studied, which requires the development of new, sensitive, and robust analytical methods. nih.govresearchgate.net

A stable isotope-labeled standard is a prerequisite for developing reliable quantitative methods, typically using LC-MS/MS or GC-MS. reagecon.comnih.gov When developing a method for a new, structurally similar hydroxylated metabolite, this compound can serve as an invaluable tool. It helps in optimizing chromatographic separation, mass spectrometric detection parameters, and sample extraction procedures. The development of methods for these emerging contaminants is vital for future risk assessment and regulatory decision-making. researchgate.net

| Application Area | Primary Function of Standard | Research Outcome |

|---|---|---|

| In Vitro Biotransformation | Accurate quantification of metabolite formation | Elucidation of metabolic pathways and enzyme kinetics. nih.gov |

| Ex Vivo Tissue Analysis | Correction for matrix effects and procedural losses | Accurate measurement of metabolite levels in specific tissues for mechanistic toxicology. researchgate.netresearchgate.net |

| Method Development | Tool for optimizing and validating new analytical methods | Enables reliable quantification of emerging or novel phthalate analogs and their metabolites. isotope.comnih.gov |

Advantages of Deuterium Labeling for Mass Spectrometric Analysis

The use of stable isotope-labeled internal standards, such as those labeled with deuterium (²H or D), is a cornerstone of modern quantitative mass spectrometry. These standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing a reference point for accurate quantification.

Distinction from Endogenous Analogs

One of the primary advantages of using a deuterium-labeled standard like this compound is its ability to be clearly distinguished from the endogenous, or naturally occurring, analyte (6-Hydroxy Monopropylheptylphthalate) within a biological sample.

Mass-Based Differentiation: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since this compound is heavier than the unlabeled analyte due to the four deuterium atoms, it will have a distinct m/z value. This prevents the instrument from confusing the internal standard with the analyte being measured, which is a critical aspect for accurate quantification.

Co-elution without Interference: In liquid chromatography-mass spectrometry (LC-MS), the internal standard ideally co-elutes with the analyte. Because the deuterated standard is chemically very similar to the non-labeled version, their chromatographic behavior is nearly identical. This co-elution is beneficial as both compounds experience the same conditions during the analysis. The mass difference ensures that despite eluting at the same time, they are individually quantifiable by the mass spectrometer without signal overlap.

Compensation for Sample Preparation and Instrument Variability

The journey of a sample from collection to final analysis involves multiple steps, each of which can introduce variability and potential loss of the analyte. A deuterated internal standard is added to the sample at the beginning of this process to track and correct for these variations.

Correction for Extraction Inefficiency: During the extraction of the analyte from a complex matrix like urine or serum, it is nearly impossible to achieve 100% recovery. The deuterated internal standard, having almost identical chemical properties to the analyte, will be lost at a proportional rate. By measuring the final amount of the internal standard relative to the known amount initially added, a recovery percentage can be calculated. This correction factor is then applied to the measured amount of the analyte to determine its original concentration in the sample with much greater accuracy.

Mitigation of Matrix Effects: Complex biological samples contain numerous other compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. As the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out.

Instrumental Fluctuation Compensation: The performance of a mass spectrometer can fluctuate over time due to various factors. The use of a stable isotope-labeled internal standard helps to correct for any drift in instrument sensitivity or performance during an analytical run. Since both the analyte and the internal standard are affected similarly by these fluctuations, the ratio of their signals remains constant, ensuring the reliability and reproducibility of the results.

While these principles strongly support the utility of this compound as a research standard, the absence of specific published studies necessitates that these advantages are presented here in a more general context of deuterated standards for phthalate analysis.

Data Tables

Due to the lack of specific research data for this compound, a data table based on detailed research findings for this specific compound cannot be generated. However, the following table provides the basic chemical information available for the compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Analyte Name | This compound | Current time information in Waterloo Regional Municipality, CA.lgcstandards.com |

| Synonyms | OH-MiDP-d4, 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid 1-(6-Hydroxy-2-propylheptyl) Ester | Current time information in Waterloo Regional Municipality, CA.lgcstandards.com |

| CAS Number | 1412411-11-0 | Current time information in Waterloo Regional Municipality, CA.lgcstandards.com |

| Molecular Formula | C₁₈H₂₂D₄O₅ | Current time information in Waterloo Regional Municipality, CA.lgcstandards.com |

| Molecular Weight | 326.42 | Current time information in Waterloo Regional Municipality, CA.lgcstandards.com |

| Purity | >95% (HPLC) | Current time information in Waterloo Regional Municipality, CA. |

| Unlabeled CAS Number | 1372605-11-2 | Current time information in Waterloo Regional Municipality, CA. |

Environmental Research Perspectives on Monopropylheptylphthalate 6 Hydroxy Unlabeled Metabolite

Environmental Fate and Transport of Phthalate (B1215562) Esters and Their Metabolites

Phthalate esters are released into the environment during their manufacture, use, and disposal because they are not chemically bound to the plastic products they are mixed with. nih.govnih.govnoaa.gov This leads to their ubiquitous presence in various environmental compartments, including water, soil, sediment, and air. nih.govresearchgate.netmercer.edu The environmental journey of a phthalate ester is governed by several processes, primarily biodegradation, with abiotic processes like hydrolysis and photolysis playing a lesser role. nih.govresearchgate.net

The initial step in the environmental breakdown of a parent phthalate ester like DPHP is the hydrolysis of one of the ester linkages, forming the monoester metabolite, in this case, Monopropylheptylphthalate. d-nb.infonih.govnih.gov This primary degradation can be followed by further oxidative transformation of the alkyl chain, leading to hydroxylated metabolites such as Monopropylheptylphthalate 6-Hydroxy. nih.gov These metabolites are generally more water-soluble than their parent diesters, which influences their transport and distribution in aquatic and soil systems.

Microbial Degradation: The primary mechanism for the elimination of phthalates and their metabolites from the environment is microbial degradation. mercer.edunih.govnih.govbohrium.com A wide variety of bacteria and fungi have been identified that can break down these compounds under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. d-nb.inforesearchgate.netresearchgate.net

Under aerobic conditions, microorganisms typically hydrolyze the phthalate diester to a monoester and an alcohol. d-nb.infonih.gov The monoester can then be further metabolized. The central phthalate ring is often hydroxylated by dioxygenase enzymes, leading to intermediates like protocatechuate, which is then funneled into central metabolic pathways. researchgate.netnih.gov The alkyl side chains are also subject to microbial attack, often through oxidation, which is the likely pathway for the formation of Monopropylheptylphthalate 6-Hydroxy.

Under anaerobic conditions, the degradation pathway is fundamentally different. Bacteria activate the phthalic acid structure to a thioester (e.g., phthaloyl-CoA) and then decarboxylate it to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net

The rate and extent of microbial degradation are influenced by several factors, as summarized in the table below.

| Factor | Influence on Microbial Degradation |

| Chemical Structure | Short-chain phthalates are generally degraded more readily than long-chain ones due to less steric hindrance. researchgate.net |

| Oxygen Availability | Aerobic degradation is typically faster and more complete than anaerobic degradation. mercer.edunih.gov |

| Soil/Sediment Properties | Soil organic matter (SOM) content and pH are key factors; SOM can provide nutrients for microbes but may also sorb phthalates, affecting their availability. bohrium.com |

| Temperature | Biodegradation rates are temperature-dependent, with optimal ranges for different microbial communities. nih.gov |

| Microbial Community | The presence of specific microbial populations with the necessary enzymatic machinery is crucial for effective degradation. researchgate.netnih.gov |

Abiotic Transformation: Non-biological degradation processes for phthalates are generally considered slow compared to biodegradation. nih.govresearchgate.net

Hydrolysis: This is the chemical breakdown of the ester bond by water. The rate is highly dependent on pH and temperature. nih.govresearchgate.net While it is the initial step in biodegradation, purely chemical hydrolysis in typical environmental conditions (neutral pH) is slow, with half-lives that can range from years to centuries for parent diesters. researchgate.net

Photolysis: This process involves degradation by sunlight. Direct photolysis of phthalates in water is not a significant pathway. researchgate.net However, indirect photolysis, involving reactions with hydroxyl radicals in the atmosphere, can contribute to the degradation of some phthalates. nih.govresearchgate.net

Methodological Approaches for Detection in Environmental Matrices (e.g., water, soil, sediment)

Detecting and quantifying polar metabolites like Monopropylheptylphthalate 6-Hydroxy in complex environmental samples requires sophisticated analytical techniques. The ubiquitous presence of parent phthalates in laboratory materials necessitates rigorous procedures to avoid sample contamination. nih.govcdc.gov Analyzing for the metabolites rather than the parent compounds can significantly reduce this "blank problem." epa.gov

The standard workflow involves sample extraction, cleanup, and instrumental analysis.

Extraction: The goal is to isolate the target analytes from the sample matrix (water, soil, etc.). Common techniques include:

Liquid-Liquid Extraction (LLE): Using organic solvents to extract the compounds. researchgate.net

Solid-Phase Extraction (SPE): A more modern technique where the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. This is highly effective for water samples and for cleaning up complex extracts. researchgate.netnih.gov

QuEChERS: A streamlined method involving solvent extraction and cleanup by dispersive SPE, often used for soil and food samples. researchgate.net

Analysis: The prepared sample extract is analyzed using chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing polar, non-volatile metabolites like hydroxylated phthalates. nih.govnih.govmdpi.com The liquid chromatograph separates the compounds in the mixture, and the tandem mass spectrometer provides highly sensitive and selective detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): While excellent for the more volatile parent phthalates, GC-MS is less suitable for polar metabolites unless they are first chemically modified (derivatized) to make them more volatile. cdc.govnih.gov

During analysis, isotopically labeled internal standards, such as Monopropylheptylphthalate 6-Hydroxy-d4, are added to the sample at the beginning of the process. These standards behave almost identically to the target analyte throughout extraction and analysis but are distinguished by the mass spectrometer due to their higher mass. This allows for precise correction for any sample loss during preparation, ensuring high accuracy and precision. nih.gov

| Technique | Application for Phthalate Metabolite Analysis |

| Solid-Phase Extraction (SPE) | Widely used for extraction and clean-up of water samples and biological fluids. researchgate.netnih.gov |

| Liquid Chromatography (LC) | Separates polar metabolites from other sample components prior to detection. nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Provides highly sensitive and selective detection and quantification of target metabolites. epa.govnih.gov |

| Isotope Dilution | The use of labeled standards (e.g., -d4) to achieve the highest accuracy in quantification. nih.gov |

Conceptual Research on Metabolite Persistence and Transformation in Environmental Systems

The persistence of a chemical in the environment is a measure of how long it remains before being broken down. While parent phthalates can be persistent, their metabolites, particularly hydroxylated ones, are generally expected to be less so. researchgate.net

The introduction of a hydroxyl (-OH) group, as in Monopropylheptylphthalate 6-Hydroxy, typically increases the water solubility and polarity of a molecule. This has several conceptual implications for its environmental behavior compared to its monoester precursor:

Increased Bioavailability: Higher water solubility may make the metabolite more accessible to microorganisms in soil and aquatic environments, potentially leading to faster biodegradation.

Reduced Sorption: More polar compounds tend to bind less strongly to soil organic matter and sediments. bohrium.com This would increase their mobility in soil porewater and surface waters but also enhance their availability for microbial uptake and degradation.

Further Transformation: The hydroxylated alkyl chain represents a site for further microbial oxidation. Microbes could potentially cleave the chain or further oxidize it to a carboxylic acid, creating metabolites like mono-(6-carboxy-2-propylhexyl) phthalate, similar to pathways observed for other phthalates like DEHP. nih.gov Ultimately, the goal of microbial metabolism is complete mineralization to carbon dioxide and water. nih.gov

Therefore, while specific data on Monopropylheptylphthalate 6-Hydroxy is scarce, it is conceptually viewed not as a final, persistent endpoint, but as an intermediate in a multi-step degradation pathway that progressively breaks down the original contaminant. Its presence in the environment signifies the ongoing, active biodegradation of the parent DPHP plasticizer.

Future Directions in Academic Research on Monopropylheptylphthalate 6 Hydroxy

Development of Novel Analytical Platforms for Enhanced Metabolite Characterization

The accurate detection and quantification of phthalate (B1215562) metabolites in complex biological matrices are foundational to exposure science. Future research will focus on developing more sensitive, high-throughput, and robust analytical platforms. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a predominant technique for analyzing phthalate metabolites. frontiersin.orgrsc.org The use of isotope dilution mass spectrometry, which relies on stable isotope-labeled standards like Monopropylheptylphthalate 6-Hydroxy-d4, is considered the most precise method for analysis at the low concentrations typically found in biological samples. frontiersin.orgacs.org

A significant trend is the automation of sample preparation to minimize human error and increase throughput, which is crucial for large-scale epidemiological studies. nih.gov Automated liquid-liquid extraction platforms that integrate enzymatic hydrolysis, extraction, separation, and liquid transfer have shown high efficiency and reliability for urinary phthalate metabolite analysis. nih.gov Furthermore, innovations in chromatography aim to simplify analytical procedures. For instance, gas chromatography-mass spectrometry (GC-MS) methods that can analyze polar and thermally unstable phthalate monoesters without the need for a derivatization step have been developed. frontiersin.org These methods offer a faster, easier, and more environmentally friendly approach by reducing the use of potentially toxic derivatization agents. frontiersin.org

Table 1: Comparison of Novel Analytical Platforms for Phthalate Metabolite Analysis

| Platform/Technique | Principle | Advantages for Metabolite Characterization | Relevance of this compound |

| Automated Liquid-Liquid Extraction | Robotic integration of hydrolysis, solvent addition, extraction, and separation. nih.gov | High throughput, reduced human error, improved reliability for large-scale biomonitoring. nih.gov | Enables consistent and reproducible sample preparation prior to quantification using the standard. |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. rsc.org | High sensitivity and selectivity for a wide range of metabolites in complex matrices like urine. rsc.org | Serves as the ideal internal standard for accurate quantification via isotope dilution. acs.org |

| Derivatization-Free GC-MS | Direct analysis of polar metabolites by optimizing GC injector and separation conditions. frontiersin.org | Simplifies sample preparation, reduces analysis time, and eliminates use of derivatizing agents. frontiersin.org | Acts as a quantification standard in these simplified and rapid analytical workflows. |

| GC-High Resolution Mass Spectrometry (GC-HRMS) | GC separation coupled with a mass analyzer that provides high mass accuracy. | Enhanced detection limits and ability to distinguish between isomers of phthalate metabolites. researchgate.net | Provides a highly accurate mass for confident identification alongside the internal standard. |

Advanced Spectroscopic Techniques for Structural Elucidation of Minor Metabolites

While major metabolic pathways of phthalates are relatively well-understood, the identification and structural confirmation of minor or novel metabolites remain a challenge. Future research will increasingly rely on advanced spectroscopic techniques to overcome these hurdles. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure determination, with modern instruments equipped with cryogenic probes allowing for the analysis of sub-milligram quantities of isolated compounds. nih.gov

However, NMR-guided elucidation can be imperfect, especially for complex or highly oxidized metabolites. nih.gov Therefore, a key future direction is the integration of experimental NMR data with highly accurate quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov DFT can predict NMR chemical shifts, helping to validate or refute proposed structures. A revolutionary technique emerging for the analysis of non-crystalline or nanocrystalline materials is microcrystal electron diffraction (microED). nih.gov This method can provide X-ray-like structural data from minuscule amounts of a sample (~10⁻¹⁵ g), offering an unprecedented ability to determine the absolute configuration of challenging metabolites. nih.gov The unambiguous structural identification of a metabolite, such as the 6-hydroxy version of monopropylheptylphthalate, is a prerequisite for the synthesis of its deuterated standard, this compound, which is then used for its routine quantification.

Table 2: Advanced Spectroscopic Techniques in Metabolite Structural Elucidation

| Technique | Principle of Operation | Application in Phthalate Metabolite Research |

| High-Field NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure. nih.gov | Provides detailed connectivity and stereochemical information for isolated metabolites. |

| Density Functional Theory (DFT) Calculations | Quantum mechanical modeling to predict molecular properties, including NMR spectra. nih.gov | Complements experimental NMR data to resolve structural ambiguities and confirm assignments. |

| Microcrystal Electron Diffraction (microED) | Uses electron beams to determine the 3D structure of nanocrystalline samples. nih.gov | Enables the definitive structural elucidation of minor or novel metabolites that are difficult to crystallize for X-ray analysis. |

Computational Modeling Approaches for Predicting Phthalate Biotransformation and Environmental Fate

Computational chemistry offers powerful tools to predict how phthalates are transformed in the body and how they behave in the environment, guiding experimental research and risk assessment. nih.govnih.gov Future work will focus on refining these in silico models for greater predictive accuracy. Density Functional Theory (DFT) can be used to model reaction kinetics, such as the base-catalyzed hydrolysis of phthalate esters, providing insights into their environmental persistence. nih.gov Such models can predict the half-lives of different phthalates under various environmental conditions. nih.gov

Similarly, DFT and other computational approaches can predict the most likely products of metabolic reactions. researchgate.net By modeling the interaction of a parent phthalate like DPHP with metabolic enzymes, researchers can predict the formation of various oxidative metabolites, including different hydroxylated isomers. This predictive power helps prioritize which metabolites to search for in biological samples and for which to develop analytical standards like this compound. Furthermore, the integration of DFT with Molecular Dynamics (MD) simulations shows promise for predicting the broader environmental fate of these compounds, including their adsorption, destruction, and potential for bioaccumulation. nih.govnjit.edu

Table 3: Computational Modeling in Phthalate Research

| Modeling Approach | Purpose | Relevance to Monopropylheptylphthalate 6-Hydroxy |

| Density Functional Theory (DFT) | Predicts reaction kinetics (e.g., hydrolysis) and identifies the most probable transformation products. nih.govresearchgate.net | Can predict the likelihood of the formation of the 6-hydroxy metabolite from the parent DPHP molecule. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand interactions in a biological or environmental system. nih.gov | Helps predict the behavior of the metabolite in different environmental compartments (e.g., water, soil). |

| Integrated DFT/MD Models | Combines the electronic detail of DFT with the large-scale simulation capability of MD. nih.govnjit.edu | Offers a more comprehensive prediction of the metabolite's environmental fate and potential for bioaccumulation. |

Integration of Omics Technologies for Mechanistic Insights into Metabolic Pathways in Research Systems

To move beyond simple exposure assessment, future research must elucidate the biological mechanisms affected by phthalates. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of these mechanisms. nih.govacs.org Multi-omics analyses can reveal the genes, proteins, and metabolites that are altered following exposure to a chemical mixture including phthalates, thereby identifying the specific metabolic pathways that are perturbed. nih.gov

Metabolomics, the large-scale study of small molecules, is particularly crucial in this context. By accurately measuring changes in the levels of metabolites, including specific phthalate metabolites, researchers can directly observe the biochemical impact of the exposure. researchgate.net This is where standards like this compound are indispensable. They allow for the precise and accurate quantification of the target metabolite within a complex metabolome, enabling its changes to be confidently linked to alterations in gene expression (transcriptomics) and protein levels (proteomics). researchgate.net Integrating these datasets, often using genome-scale metabolic models (GEMs), can provide a mechanistic understanding of how phthalate exposure can lead to downstream biological effects. mdpi.commdpi.com

Table 4: Role of Omics Technologies in Phthalate Research

| Omics Technology | Molecules Analyzed | Contribution to Mechanistic Insight |